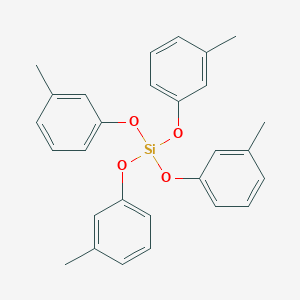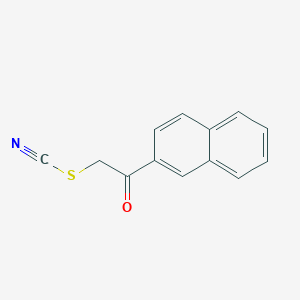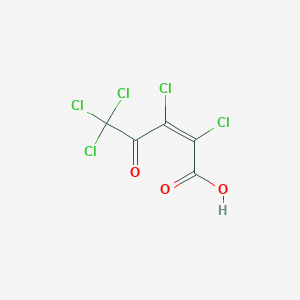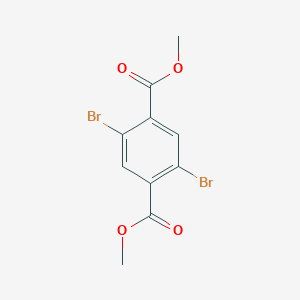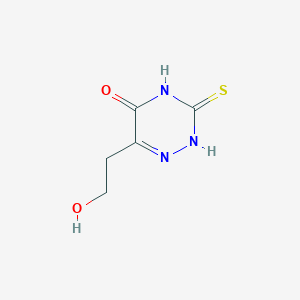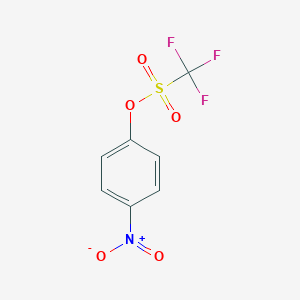
4-Nitrophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate , is primarily used as a triflating agent in the synthesis of aryl triflates . The primary targets of this compound are the hydroxyl groups present in the aryl compounds .
Mode of Action
The compound interacts with its targets by replacing the hydroxyl group in the aryl compounds with a triflate group . This results in the formation of aryl triflates, which are more reactive and can be used in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aryl triflates and aryl nonaflate . These products can be used as intermediates in various chemical reactions, including palladium-catalyzed coupling reactions .
Result of Action
The primary result of the action of this compound is the formation of aryl triflates and aryl nonaflate . These compounds are more reactive and can be used in various chemical reactions, including palladium-catalyzed coupling reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is known to decompose under high temperatures, leading to the release of irritating gases and vapors . Therefore, it should be stored and handled under controlled conditions to ensure its stability and efficacy .
Disclaimer: Always refer to the appropriate safety data sheets (SDS) for guidance on the safe handling and use of this compound .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl trifluoromethanesulfonate is known to interact with various biomolecules. It is often used as a triflating agent in the synthesis of aryl triflates and as a reagent in the synthesis of aryl nonaflate . It also serves as a reagent for palladium-catalyzed coupling reactions with different substrates .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in the synthesis of other compounds. It is used in the formation of aryl triflates and aryl nonaflate, and in palladium-catalyzed coupling reactions
Méthodes De Préparation
4-Nitrophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general procedure involves dissolving 4-nitrophenol in pyridine, cooling the solution, and then adding trifluoromethanesulfonic anhydride dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization .
Analyse Des Réactions Chimiques
4-Nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used as a triflating agent in the synthesis of aryl triflates . The compound can also participate in palladium-catalyzed coupling reactions with different substrates, such as organoboron compounds . These reactions typically occur under mild conditions and produce aryl triflates or other substituted aromatic compounds as major products .
Applications De Recherche Scientifique
4-Nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aryl triflates and aryl nonaflates. These compounds are important intermediates in organic synthesis and are used in various chemical transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to introduce triflate groups, which can alter their properties and functions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparaison Avec Des Composés Similaires
4-Nitrophenyl trifluoromethanesulfonate is similar to other trifluoromethanesulfonate esters, such as phenyl trifluoromethanesulfonate and 2,2,2-trifluoroethyl trifluoromethanesulfonate . it is unique in its ability to introduce a nitro group into the triflated product, which can significantly alter the reactivity and properties of the compound. This makes this compound a valuable reagent in organic synthesis .
Similar Compounds
- Phenyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trimethylsilyl trifluoromethanesulfonate
Propriétés
IUPAC Name |
(4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIXHNCNLKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338553 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-80-3 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Nitrophenyl trifluoromethanesulfonate in the synthesis of 4-Methoxy-4′-nitrobiphenyl?
A1: this compound serves as a crucial intermediate in the synthesis of 4-Methoxy-4′-nitrobiphenyl. [] The synthesis involves a palladium-catalyzed coupling reaction with Tributyl(4-methoxyphenyl)stannane, ultimately yielding the desired product alongside byproducts like 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


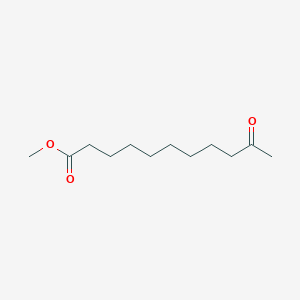
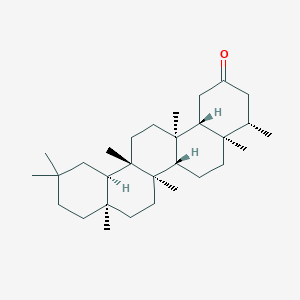
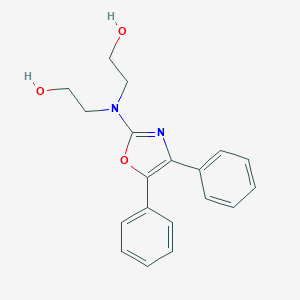

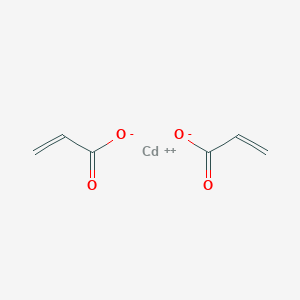
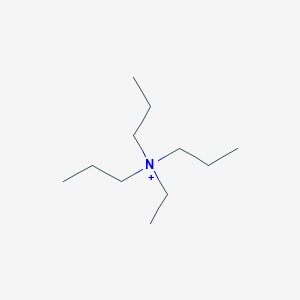

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

